molecular formula C7H5NO4 B043170 3-Nitrobenzoic acid CAS No. 121-92-6

3-Nitrobenzoic acid

Cat. No. B043170
CAS RN: 121-92-6
M. Wt: 167.12 g/mol
InChI Key: AFPHTEQTJZKQAQ-UHFFFAOYSA-N
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Patent
US04626540

Procedure details

A mixture of 28.0 g (0.20 mol) of p-phenetidine, 23.6 g (0.10 mol) of 2,6-dichloro-3-nitrobenzoic acid, and 80 ml of N,N-dimethylaniline was heated five hours on a steam bath. The resulting mixture was diluted with chloroform and extracted with 1N aq. NaOH. Acidification of the aqueous extract yielded 6-chloro-2-[4-ethoxyphenyl)amino]-3-nitrobenzoic acid as reddish brown crystals, mp 174°-176° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCOC1C=CC(N)=CC=1.Cl[C:12]1[C:20]([N+:21]([O-:23])=[O:22])=[CH:19][CH:18]=[C:17](Cl)[C:13]=1[C:14]([OH:16])=[O:15].CN(C)C1C=CC=CC=1>C(Cl)(Cl)Cl>[N+:21]([C:20]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([OH:16])=[O:15])([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
CCOC=1C=CC(=CC1)N
Name
Quantity
23.6 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated five hours on a steam bath
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N aq. NaOH
EXTRACTION
Type
EXTRACTION
Details
Acidification of the aqueous extract

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.